Distinct Chemical Space Occupancy Versus Unsubstituted Analog
A direct property comparison reveals significant differences from the unsubstituted pyrazol-4-yl methanol analog. The chlorine and trifluoromethyl substitutions drastically increase lipophilicity, a critical parameter for membrane permeability and target binding. The target compound has a computed LogP of 4.841 , nearly 3 orders of magnitude higher than the simpler analog (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 321538-17-4), which has a LogD (pH 7.4) of 1.99 [1].
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = 4.841 |
| Comparator Or Baseline | 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 321538-17-4): LogD (pH 7.4) = 1.99 |
| Quantified Difference | ΔLogP/LogD ≈ 2.85 (a ~710-fold increase in partition coefficient) |
| Conditions | Computed values; LogP from Chemscene, LogD from Chembase |
Why This Matters
This magnitude of lipophilicity difference leads to a fundamentally different ADME and target engagement profile, meaning the compounds are not interchangeable for any biological assay.
- [1] Chembase. (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol - CAS 321538-17-4. Physicochemical Property Data: LogD (pH 7.4) = 1.99. View Source
